N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine
Description
N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine is a synthetic adamantane derivative characterized by a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 5. The compound features a methyl bridge linking the 3-position of the heterocyclic ring to the 1-adamantylamine moiety. Its molecular formula is C₁₇H₂₄ClN₃, with a molecular weight of approximately 305.89 g/mol. The adamantane group confers rigidity and lipophilicity, while the chloroimidazo[1,2-a]pyridine moiety may enhance interactions with biological targets, such as viral ion channels or neurological receptors.
Properties
IUPAC Name |
1-adamantyl-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3.ClH/c19-15-1-2-17-20-9-16(22(17)11-15)10-21-18-6-12-3-13(7-18)5-14(4-12)8-18;/h1-2,9,11-14,21H,3-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLAWLVGQUMFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[NH2+]CC4=CN=C5N4C=C(C=C5)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with an adamantane derivative. One common method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a reagent to facilitate the formation of the imidazopyridine core . The reaction conditions often include mild temperatures and the presence of a base to promote the cyclization and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the imidazopyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(3-pyridinylmethyl)-1-adamantanamine (CAS 352544-63-9)
- Molecular Formula : C₁₆H₂₂N₂
- Molecular Weight : 242.36 g/mol
- Key Differences :
2-{[(2,4-dichlorophenyl)methyl]amino}-2-methylpropan-1-ol
- Structure : Features a dichlorophenyl group instead of a heterocycle.
1-(3-fluorophenyl)ethylamine
- Structure : Contains fluorinated aryl groups.
- Implications : Fluorine atoms enhance electronegativity and membrane permeability but lack the conformational rigidity of adamantane.
Pharmacological and Physicochemical Comparison
Research Findings and Hypotheses
Target Compound vs. N-(3-pyridinylmethyl)-1-adamantanamine: The chloroimidazo[1,2-a]pyridine group in the target compound likely enhances binding to viral ion channels (e.g., influenza M2) due to increased aromatic surface area and halogen interactions .
Comparison with Amantadine :
- Amantadine’s unsubstituted adamantane structure limits its efficacy against resistant viral strains. The target compound’s heterocyclic extension could bypass resistance mechanisms by engaging alternative binding pockets.
Fluorinated Analogues :
- Fluorine-substituted compounds (e.g., [1-(3-fluorophenyl)ethyl]amine) exhibit improved blood-brain barrier penetration but lack the target-specificity conferred by the imidazo[1,2-a]pyridine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
